

Application Notes and Protocols for UNC926

Target Engagement Assay

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Compound of Interest

Compound Name: UNC926

Cat. No.: B10769282

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Introduction

UNC926 is a small molecule inhibitor that targets the malignant brain tumor (MBT) domains of L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) and L3MBTL3.^{[1][2]} These proteins are "readers" of methyl-lysine marks on histones and other proteins, playing a crucial role in transcriptional repression and protein degradation.^{[3][4][5][6]} **UNC926** exhibits inhibitory activity with IC₅₀ values of 3.9 μ M for L3MBTL1 and 3.2 μ M for L3MBTL3.^[1] Given the importance of L3MBTL proteins in various cellular processes, including cell cycle control and differentiation, and their deregulation in diseases like cancer, confirming the engagement of **UNC926** with its intended targets in a cellular context is a critical step in its validation as a chemical probe or potential therapeutic agent.

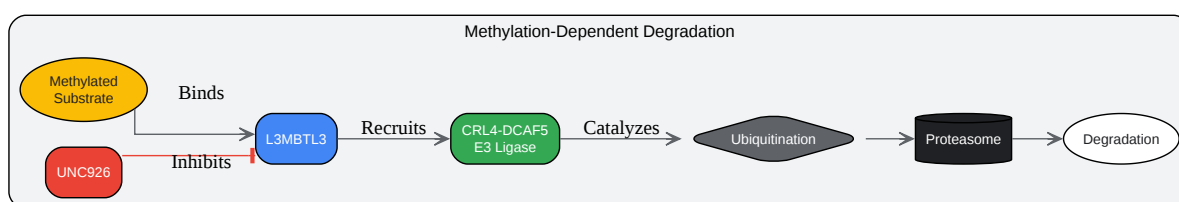
This document provides a detailed protocol for a Cellular Thermal Shift Assay (CETSA) to verify and quantify the target engagement of **UNC926** with L3MBTL3 in intact cells. CETSA is a powerful technique that relies on the principle of ligand-induced thermal stabilization of the target protein.^[7]

Signaling Pathway of L3MBTL3

L3MBTL3 is a multifaceted protein involved in several key cellular signaling pathways. Primarily, it acts as a reader of mono- and di-methylated lysine residues on histone and non-histone proteins. This recognition can lead to transcriptional repression by recruiting other

proteins to chromatin. L3MBTL3 is also implicated in the ubiquitin-proteasome pathway, where it can act as an adaptor to recruit E3 ubiquitin ligases to specific methylated substrates, leading to their degradation.[3][4][5][6] Furthermore, L3MBTL3 has been shown to be a negative regulator of the Notch signaling pathway and is also linked to the MAPK signaling pathway.[8]

Below is a diagram illustrating a simplified signaling pathway involving L3MBTL3, highlighting its role in protein degradation.



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Caption: L3MBTL3-mediated protein degradation pathway and the inhibitory action of **UNC926**.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for **UNC926** and **L3MBTL3**

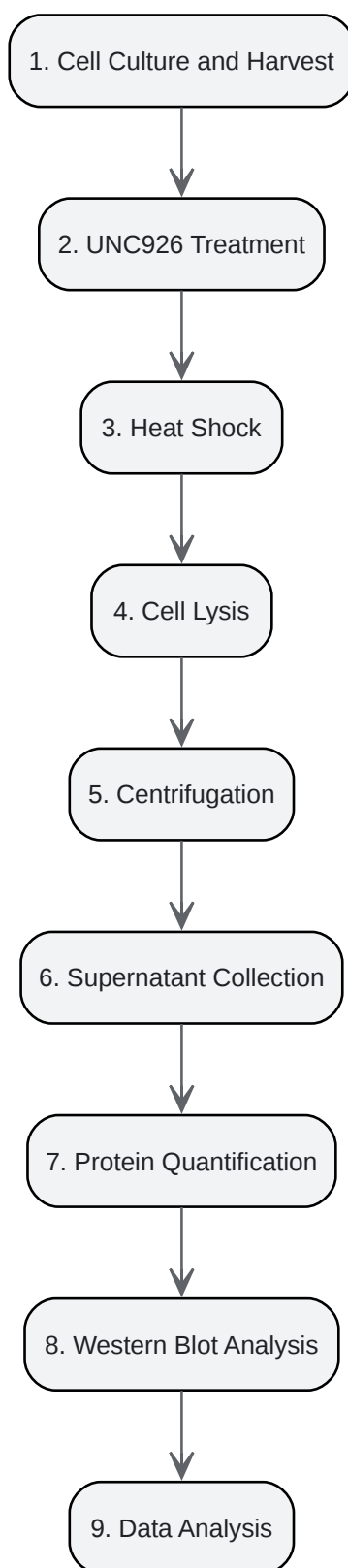
This protocol describes the use of CETSA to measure the engagement of **UNC926** with its target protein L3MBTL3 in a cellular context. The assay involves treating cells with **UNC926**, subjecting them to a heat challenge, and then quantifying the amount of soluble L3MBTL3 remaining by Western blotting.

Materials and Reagents:

- Cell Line: A human cell line endogenously expressing L3MBTL3 (e.g., Jurkat, HEK-293T, HeLa, HepG2).

- **UNC926:** Stock solution in DMSO.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Protease Inhibitor Cocktail.
- Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
- Primary Antibody: Rabbit or Mouse anti-L3MBTL3 antibody validated for Western blotting.
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Loading Control Antibody: Anti-GAPDH or anti- β -actin antibody.
- BCA Protein Assay Kit.
- SDS-PAGE gels and buffers.
- PVDF membrane.
- Chemiluminescent substrate.
- Thermal cycler or heating block.

Experimental Workflow:



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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Protocol:

- Cell Culture and Harvest:
 - Culture cells to ~80-90% confluency.
 - Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in fresh culture medium at a density of $1-2 \times 10^7$ cells/mL.
- **UNC926** Treatment:
 - Aliquot cell suspension into microcentrifuge tubes.
 - Treat cells with **UNC926** at various concentrations (e.g., 0, 1, 3, 10, 30 μ M). Include a DMSO-only vehicle control.
 - Incubate at 37°C for 1-2 hours to allow for compound uptake.
- Heat Shock:
 - Transfer aliquots of the cell suspension to PCR tubes.
 - Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. A no-heat control (room temperature) should be included.
 - Immediately cool the samples to 4°C.
- Cell Lysis:
 - Transfer the cell suspensions to microcentrifuge tubes.
 - Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 20 minutes with occasional vortexing. Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Centrifugation:

- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
- Supernatant Collection:
 - Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each supernatant sample using a BCA assay.
- Western Blot Analysis:
 - Normalize the protein concentration of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the primary anti-L3MBTL3 antibody, followed by the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH or β -actin).
- Data Analysis:
 - Quantify the band intensities for L3MBTL3 and the loading control using image analysis software.
 - Normalize the L3MBTL3 band intensity to the loading control for each sample.
 - For each treatment group, plot the normalized L3MBTL3 intensity against the temperature to generate a melting curve.

- The temperature at which 50% of the protein is denatured is the melting temperature (T_m). A shift in the T_m in the **UNC926**-treated samples compared to the vehicle control indicates target engagement.

Data Presentation

The quantitative data from the CETSA experiment can be summarized in tables to facilitate comparison.

Table 1: Isothermal Dose-Response CETSA Data for **UNC926**

This table presents the percentage of soluble L3MBTL3 remaining after a heat shock at a fixed temperature (e.g., the T_m of L3MBTL3 in the absence of the compound) with increasing concentrations of **UNC926**.

UNC926 Concentration (μM)	% Soluble L3MBTL3 (Mean \pm SD, n=3)
0 (Vehicle)	50.0 \pm 4.5
1	58.2 \pm 5.1
3	75.6 \pm 6.8
10	88.9 \pm 7.2
30	92.3 \pm 6.5

Table 2: Thermal Shift Data for **UNC926**

This table shows the calculated melting temperatures (T_m) of L3MBTL3 in the presence and absence of **UNC926**.

Treatment	Melting Temperature (T_m) of L3MBTL3 ($^{\circ}\text{C}$) (Mean \pm SD, n=3)
Vehicle (DMSO)	52.1 \pm 0.8
UNC926 (10 μM)	58.5 \pm 1.2

Conclusion

The provided application notes and protocols describe a robust method for determining the target engagement of **UNC926** with L3MBTL3 in a cellular environment. The Cellular Thermal Shift Assay is a valuable tool for validating the mechanism of action of small molecule inhibitors and is an essential component of the drug discovery and development pipeline. The detailed protocol and data presentation guidelines will enable researchers to effectively perform and interpret these experiments.

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